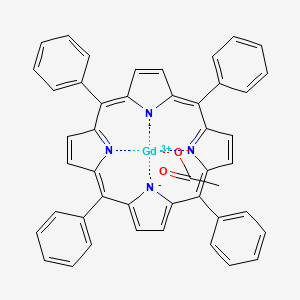
Gd(III)meso-Tetraphenylporphineacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Gd(III)meso-Tetraphenylporphineacetate typically involves the coordination of gadolinium(III) ions with meso-tetraphenylporphyrin ligands. The reaction is carried out in the presence of acetic acid, which acts as a coordinating agent. The process involves heating the reactants under reflux conditions to ensure complete coordination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is then purified using techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Gd(III)meso-Tetraphenylporphineacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The acetate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of coordinating solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gadolinium(IV) species, while reduction may produce gadolinium(II) species .
Wissenschaftliche Forschungsanwendungen
Gd(III)meso-Tetraphenylporphineacetate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Gd(III)meso-Tetraphenylporphineacetate involves its interaction with molecular targets through coordination chemistry. The gadolinium(III) ion acts as a central metal, coordinating with the porphyrin ligand and other molecules. This coordination leads to unique photophysical properties, such as near-infrared luminescence, which can be exploited in various applications .
Vergleich Mit ähnlichen Verbindungen
Gd(III)meso-Tetraphenylporphine: Similar in structure but without the acetate ligand.
Gd(III)meso-Tetraphenylporphinechloride: Contains a chloride ligand instead of acetate.
Gd(III)meso-Tetraphenylporphinebromide: Contains a bromide ligand instead of acetate.
Uniqueness: Gd(III)meso-Tetraphenylporphineacetate is unique due to its specific coordination with the acetate ligand, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring precise luminescence characteristics .
Eigenschaften
Molekularformel |
C46H31GdN4O2 |
|---|---|
Molekulargewicht |
829.0 g/mol |
IUPAC-Name |
gadolinium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;acetate |
InChI |
InChI=1S/C44H28N4.C2H4O2.Gd/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2(3)4;/h1-28H;1H3,(H,3,4);/q-2;;+3/p-1 |
InChI-Schlüssel |
PRBNOXUVXVFILD-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)[O-].C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Gd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



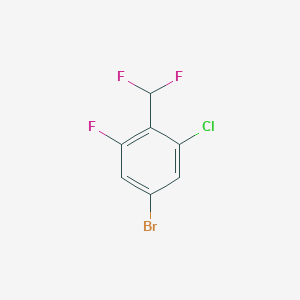
![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13115895.png)


![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)

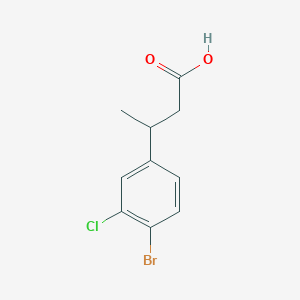
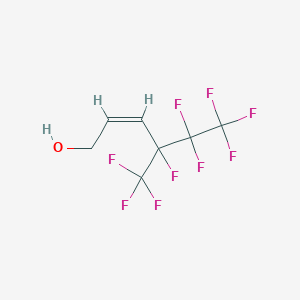

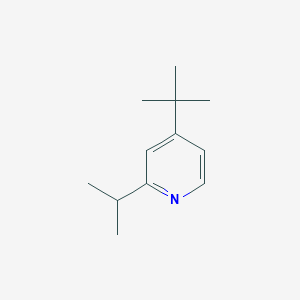
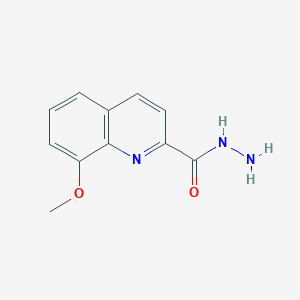
![8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13115950.png)

